What is the chemical structure of Chlorovaltrate K?
What is the chemical structure of Chlorovaltrate K?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Chlorovaltrate K, a chlorinated valepotriate with demonstrated anticancer potential. The information is compiled to support research and development efforts in the fields of medicinal chemistry and oncology.
Chemical Structure and Properties
Chlorovaltrate K is a complex iridoid ester isolated from Valeriana jatamansi. Its chemical structure has been elucidated through spectroscopic methods.
Chemical Structure Visualization:
Caption: 2D representation of the chemical structure of Chlorovaltrate K.
Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C22H33ClO8 | [1] |
| IUPAC Name | [(1S,4aS,6S,7S,7aS)-6-acetyloxy-7-(chloromethyl)-7-hydroxy-1-(3-methylbutanoyloxy)-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-yl]methyl 3-methylbutanoate | [1] |
| Molecular Weight | 460.9 g/mol | [1] |
| CAS Number | 96801-92-2 |
Biological Activity and Cytotoxicity
Chlorovaltrate K has been identified as a chlorinated valepotriate with notable anticancer effects.[2] It exhibits moderate cytotoxicity against a range of human cancer cell lines.
Cytotoxicity Data (IC50 values):
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Adenocarcinoma | 2.32 - 8.26 |
| PC-3M | Metastatic Prostate Cancer | 2.32 - 8.26 |
| HCT-8 | Colon Cancer | 2.32 - 8.26 |
| Bel 7402 | Hepatoma | 2.32 - 8.26 |
Proposed Mechanism of Action: Inhibition of the PI3K/AKT Signaling Pathway
While the precise mechanism of action for Chlorovaltrate K is still under investigation, evidence suggests that valepotriates as a class of compounds can exert their anticancer effects through the inhibition of the PI3K/AKT signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and apoptosis, and its dysregulation is a hallmark of many cancers.
Signaling Pathway Diagram:
Caption: Proposed mechanism of Chlorovaltrate K via inhibition of the PI3K/AKT pathway.
Experimental Protocols
The following sections outline representative experimental procedures for the isolation and characterization of Chlorovaltrate K from its natural source, Valeriana jatamansi. These protocols are based on established methodologies for the purification of valepotriates.
Experimental Workflow:
Caption: General workflow for the isolation and analysis of Chlorovaltrate K.
Plant Material and Extraction
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Plant Material: The whole plants of Valeriana jatamansi are collected, dried, and powdered.
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Extraction: The powdered plant material is extracted exhaustively with a suitable solvent, such as 95% ethanol, at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.
Isolation and Purification
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Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate and n-butanol, to fractionate the components. The ethyl acetate fraction is typically enriched with valepotriates.
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Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the compounds based on polarity. Fractions are monitored by thin-layer chromatography (TLC).
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Gel Filtration: Further purification of the fractions containing the target compound is achieved using Sephadex LH-20 column chromatography with methanol as the eluent.
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Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure Chlorovaltrate K is performed using preparative HPLC with a suitable column (e.g., C18) and a mobile phase such as a methanol-water or acetonitrile-water gradient.
Structural Characterization
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Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical structure of the isolated compound is determined by acquiring 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra. These experiments provide information about the connectivity of atoms and the stereochemistry of the molecule.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of Chlorovaltrate K. Fragmentation patterns observed in MS/MS experiments can further confirm the structure.
Cytotoxicity Assays
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Cell Culture: Human cancer cell lines (e.g., A549, PC-3M, HCT-8, Bel 7402) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
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MTT Assay: The cytotoxicity of Chlorovaltrate K is evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells are seeded in 96-well plates and treated with various concentrations of the compound for a specified period (e.g., 48 or 72 hours). The cell viability is then determined by measuring the absorbance of the formazan product, and the IC50 value is calculated.
This guide provides a foundational understanding of Chlorovaltrate K for researchers and professionals in drug development. Further investigation into its specific molecular targets and in vivo efficacy is warranted to fully elucidate its therapeutic potential.
References
- 1. Valepotriates From the Roots and Rhizomes of Valeriana jatamansi Jones as Novel N-Type Calcium Channel Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel derivative of valepotriate inhibits the PI3K/AKT pathway and causes Noxa-dependent apoptosis in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
